
Mercury(I) nitrate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury(I) nitrate dihydrate, also known as mercurous nitrate dihydrate, is an inorganic compound with the chemical formula Hg₂(NO₃)₂·2H₂O. It is a colorless crystalline solid that is slightly soluble in water and reacts with it. This compound is primarily used as a precursor to other mercury(I) compounds and has applications in various chemical processes.
Méthodes De Préparation
Mercury(I) nitrate dihydrate can be synthesized by reacting elemental mercury with dilute nitric acid. The reaction must be carefully controlled to avoid the formation of mercury(II) nitrate, which occurs with concentrated nitric acid. The reaction is as follows:
[ 2Hg + 2HNO₃ + 2H₂O \rightarrow Hg₂(NO₃)₂·2H₂O + H₂ ]
In industrial settings, the production of this compound involves similar methods but on a larger scale, ensuring the purity and consistency of the product.
Analyse Des Réactions Chimiques
Mercury(I) nitrate dihydrate undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to mercury(II) nitrate in the presence of strong oxidizing agents.
Reduction: It acts as a reducing agent and can be oxidized upon contact with air.
Disproportionation: When heated or exposed to light, this compound undergoes disproportionation to form elemental mercury and mercury(II) nitrate[ Hg₂(NO₃)₂ \rightarrow Hg + Hg(NO₃)₂ ]
Common reagents used in these reactions include nitric acid and other oxidizing or reducing agents. The major products formed from these reactions are elemental mercury and mercury(II) nitrate.
Applications De Recherche Scientifique
Mercury(I) nitrate dihydrate has several scientific research applications:
Chemistry: It is used as a catalyst for the oxidation of aromatic methyl groups to aldehydes and carboxylic acids.
Biology: Its reducing properties are utilized in various biological assays and experiments.
Medicine: Historically, mercury compounds have been used in medicine, although their use has declined due to toxicity concerns.
Mécanisme D'action
The mechanism of action of mercury(I) nitrate dihydrate involves its ability to act as a reducing agent. It can donate electrons to other substances, thereby reducing them while itself being oxidized. This property is utilized in various chemical reactions and processes. The molecular targets and pathways involved include interactions with other chemical species that can accept electrons.
Comparaison Avec Des Composés Similaires
Mercury(I) nitrate dihydrate can be compared with other mercury(I) compounds such as:
Mercury(I) chloride (Hg₂Cl₂):
Mercury(I) bromide (Hg₂Br₂): Used in analytical chemistry and has similar chemical behavior.
Mercury(I) iodide (Hg₂I₂): Known for its use in chemical synthesis and analysis.
This compound is unique due to its specific nitrate anion, which imparts different reactivity and solubility properties compared to other mercury(I) halides.
Propriétés
Formule moléculaire |
H4HgNO5 |
|---|---|
Poids moléculaire |
298.63 g/mol |
Nom IUPAC |
mercury(1+);nitrate;dihydrate |
InChI |
InChI=1S/Hg.NO3.2H2O/c;2-1(3)4;;/h;;2*1H2/q+1;-1;; |
Clé InChI |
ATCUIRAXLLLAAL-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)([O-])[O-].O.O.[Hg+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


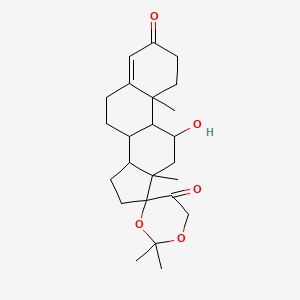
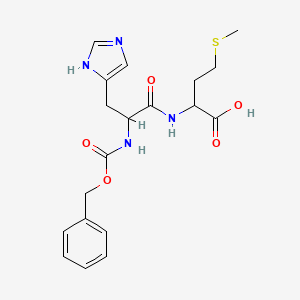
![11-Ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylic acid](/img/structure/B15129196.png)
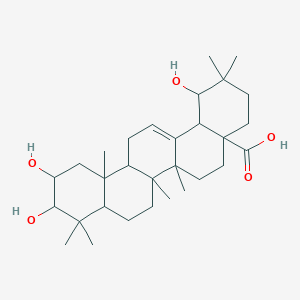
![[2-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15129212.png)
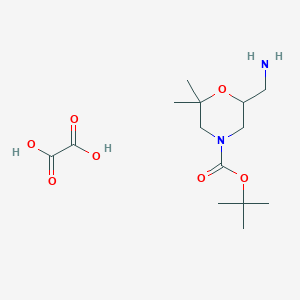
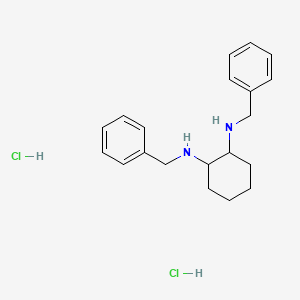
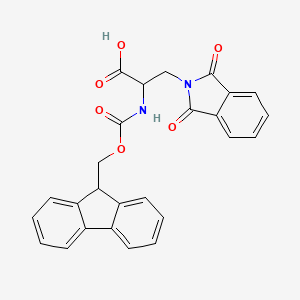
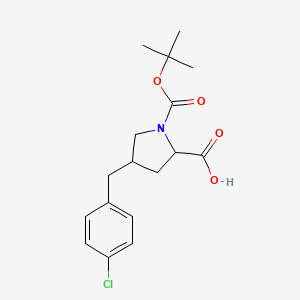

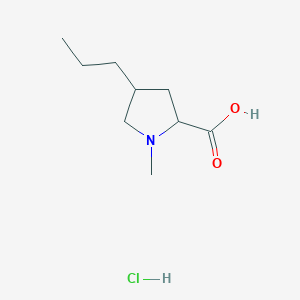


![9-Fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B15129278.png)
